molecular formula C12H14O2 B1323738 4-(3-Methyl-3-butenyl)benzoic acid CAS No. 732249-74-0

4-(3-Methyl-3-butenyl)benzoic acid

Cat. No. B1323738
M. Wt: 190.24 g/mol
InChI Key: KOWOWWAAKMHVKB-UHFFFAOYSA-N
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Description

4-(3-Methyl-3-butenyl)benzoic acid is a chemical compound with the molecular formula C12H14O2 . It is used for research and synthesis purposes .


Molecular Structure Analysis

The molecular structure of 4-(3-Methyl-3-butenyl)benzoic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Methyl-3-butenyl)benzoic acid are not fully documented. It is known to be a white solid .

Scientific Research Applications

Antimicrobial and Molluscicidal Activity

4-(3-Methyl-3-butenyl)benzoic acid and its derivatives exhibit significant antimicrobial and molluscicidal activities. This was demonstrated in a study involving compounds isolated from Piper aduncum leaves, including benzoic acid derivatives with similar structures to 4-(3-Methyl-3-butenyl)benzoic acid (Orjala et al., 1993).

Antiparasitic Activity

Compounds structurally related to 4-(3-Methyl-3-butenyl)benzoic acid from Piper species have shown antiparasitic activity. This includes activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, indicating potential applications in treating parasitic infections (Flores et al., 2008).

Cytotoxicity and Cancer Research

Derivatives of 4-(3-Methyl-3-butenyl)benzoic acid have been evaluated for their cytotoxicity, revealing moderate activity for certain derivatives. This suggests potential applications in cancer research and treatment (Friedrich et al., 2005).

Cell-Cycle Inhibition

4-(3-Methyl-3-butenyl)benzoic acid (HMBA) was found to inhibit cell-cycle progression in HeLa cells, a property that could have implications for cancer treatment and cell biology research (Kim & Kwon, 2007).

Impact on Penicillinase-Producing Cells

This compound, along with other benzoic acid derivatives, has shown effects on the population dynamics of Staphylococcus aureus cells producing penicillinase. This suggests potential uses in understanding and combating antibiotic resistance (Dulaney, 1970).

Synthetic Applications

4-(3-Methyl-3-butenyl)benzoic acid and its derivatives are important in synthetic chemistry, particularly in the synthesis of liquid crystal intermediates and other complex organic compounds (Qing, 2000)

Inhibition of Malignant Tumor Growth

4-Methyl-3-nitro-benzoic acid, a related compound, has shown promising results in inhibiting tumor growth and cell migration in malignant tumors, indicating potential therapeutic applications in oncology (Li et al., 2010).

Polymer Chemistry

Benzoic acid and its derivatives, including compounds structurally similar to 4-(3-Methyl-3-butenyl)benzoic acid, have been used as dopants in polyaniline, a conducting polymer. This has implications for the development of advanced materials in electronics and other industries (Amarnath & Palaniappan, 2005).

Metabolic Studies

Studies involving benzoic acid derivatives, including compounds related to 4-(3-Methyl-3-butenyl)benzoic acid, have provided insights into the metabolic pathways of aromatic aldehydes. This is crucial in understanding the metabolic effects of various chemicals, including fragrance chemicals (Laue et al., 2017).

Xanthone Biosynthesis

Research on the biosynthesis of xanthones in cell cultures has shown that benzoic acids, like 4-(3-Methyl-3-butenyl)benzoic acid, play a role as precursors in the biosynthesis process. This has implications in pharmacognosy and natural product chemistry (El-Mawla et al., 2001).

properties

IUPAC Name

4-(3-methylbut-3-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-8H,1,3-4H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWOWWAAKMHVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641271
Record name 4-(3-Methylbut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-3-butenyl)benzoic acid

CAS RN

732249-74-0
Record name 4-(3-Methylbut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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